tert-butyl 2-(1-oxido-2H-pyridin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(1-oxido-2H-pyridin-4-yl)acetate: is an organic compound that features a tert-butyl ester group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1-oxido-2H-pyridin-4-yl)acetate typically involves the esterification of 2-(1-oxido-2H-pyridin-4-yl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(1-oxido-2H-pyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or acids.
Scientific Research Applications
Chemistry: tert-Butyl 2-(1-oxido-2H-pyridin-4-yl)acetate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine: The compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1-oxido-2H-pyridin-4-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The oxido group can participate in redox reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence cellular functions.
Comparison with Similar Compounds
tert-Butyl 2-(piperidin-4-yl)acetate: This compound features a piperidine ring instead of a pyridine ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound contains a piperazine ring and an ethoxy group.
Uniqueness: tert-Butyl 2-(1-oxido-2H-pyridin-4-yl)acetate is unique due to the presence of the oxido group on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. The combination of the tert-butyl ester and oxido-pyridine moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H16NO3- |
---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
tert-butyl 2-(1-oxido-2H-pyridin-4-yl)acetate |
InChI |
InChI=1S/C11H16NO3/c1-11(2,3)15-10(13)8-9-4-6-12(14)7-5-9/h4-6H,7-8H2,1-3H3/q-1 |
InChI Key |
WRUNFNCWHAGNNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CCN(C=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.